molecular formula C20H20O7P2 B1667480 (1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid CAS No. 911783-02-3

(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid

Cat. No. B1667480
M. Wt: 434.3 g/mol
InChI Key: YXQQNSYZOQHKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BPH-608 is a bioactive chemical.

Scientific Research Applications

  • Synthetic Route for Aminophosphonic Derivatives : Monbaliu, Tinant, and Marchand‐Brynaert (2010) explored the hetero-Diels-Alder reaction of 1-phosphono-1,3-butadienes with various nitroso heterodienophiles. This research provided a new synthetic route for aminophosphonic derivatives, which are of potential interest in medicinal chemistry (Monbaliu, Tinant, & Marchand‐Brynaert, 2010).

  • Synthesis of Novel Ethylphosphonates : Głowacka, Cieślak, and Piotrowska (2011) conducted research on the synthesis of new 1-hydroxy-2-(1,2,3-triazol-1-yl)ethylphosphonates and 2-hydroxy-3-(1,2,3-triazol-1-yl)propylphosphonates. These compounds, along with their respective phosphonic acids, were synthesized from diethyl 1,2-epoxyethylphosphonate and 2,3-epoxypropylphosphonate (Głowacka, Cieślak, & Piotrowska, 2011).

  • One-Pot Synthesis of Bis(phosphonic acid)s : Egorov et al. (2011) reported a one-pot procedure for synthesizing 1-hydroxy-1,1-bis(phosphonic acid)s starting from various carboxylic acids. This efficient methodology was used to synthesize amino hydroxy bis(phosphonate)s like alendronate without additional steps for protection/deprotection of the amine function (Egorov et al., 2011).

  • Applications of Phosphonic Acid : Sevrain, Berchel, Couthon, and Jaffrès (2017) provided an overview of the different fields of application of phosphonic acids. These applications range from medicinal chemistry, such as drug and pro-drug development, to the design of supramolecular or hybrid materials, and the functionalization of surfaces (Sevrain et al., 2017).

  • Calcium-Phosphonate Interactions : Demadis, Stavgianoudaki, Grossmann, Gruner, and Schwartz (2009) investigated the interactions between calcium and 2-hydroxyethylimino-bis(methylenephosphonic acid), providing insights into the protonation constants and complexation of Ca(2+) in aqueous solutions (Demadis et al., 2009).

  • Crystal Structure of Hydroxybisphosphonic Family : Navaza, Chevrier, Kiat, and Barbey (2002) determined the crystal structure of 1-hydroxy-1-phosphono-pentyl-phosphonic acid dimethylammonium salt by neutron diffraction measurements, highlighting the stability of crystals formed by acids of the hydroxybisphosphonic family (Navaza et al., 2002).

properties

CAS RN

911783-02-3

Product Name

(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid

Molecular Formula

C20H20O7P2

Molecular Weight

434.3 g/mol

IUPAC Name

[1-hydroxy-2-[3-(3-phenylphenyl)phenyl]-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-6-4-9-17(12-15)19-11-5-10-18(13-19)16-7-2-1-3-8-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27)

InChI Key

YXQQNSYZOQHKHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BPH-608;  BPH 608;  BPH608.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 2
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 3
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 4
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 5
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid
Reactant of Route 6
(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid

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